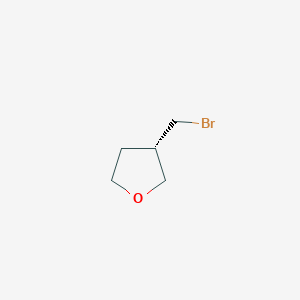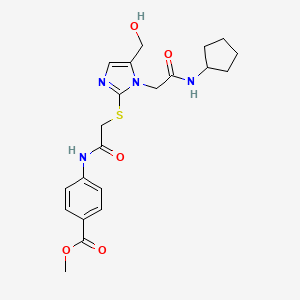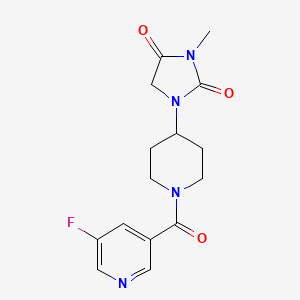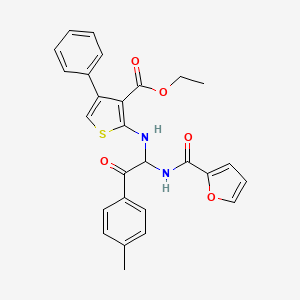![molecular formula C16H12BrClN4O B2611055 2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide CAS No. 1825540-44-0](/img/structure/B2611055.png)
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound could potentially be synthesized and tested for similar antiviral properties, contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . Given that inflammation is a common pathway in various diseases, the compound could be valuable in the synthesis of new anti-inflammatory drugs, possibly offering improved efficacy or reduced side effects compared to existing treatments.
Anticancer Potential
Indole derivatives are known for their anticancer activities, which makes them a point of interest in oncological research . The compound could be explored for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines, contributing to the search for novel cancer therapies.
Anti-HIV Research
Molecular docking studies of indole derivatives have shown promise in anti-HIV-1 activity . This suggests that our compound could be used in the design and synthesis of new drugs targeting HIV-1, potentially leading to more effective treatments for HIV/AIDS.
Antioxidant Properties
Indole derivatives have been recognized for their antioxidant capabilities . As oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, the compound could be investigated for its ability to scavenge free radicals, thereby contributing to the prevention or treatment of these conditions.
Antimicrobial and Antitubercular Effects
Compounds with an indole scaffold have shown antimicrobial and antitubercular effects . The compound could be synthesized and tested against a range of bacterial pathogens, including Mycobacterium tuberculosis, which could lead to the development of new antibiotics or tuberculosis treatments.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic effects . The compound could be explored for its potential to modulate blood glucose levels or improve insulin sensitivity, offering a new avenue for diabetes management.
Antimalarial and Anticholinesterase Activities
Indole derivatives have also been found to possess antimalarial and anticholinesterase activities . The compound could be valuable in the synthesis of new drugs for the treatment of malaria or neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Propiedades
IUPAC Name |
2-bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c1-10-14(21-16(23)13-6-3-7-19-15(13)17)9-20-22(10)12-5-2-4-11(18)8-12/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYOGBAXOXRFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)

![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)



![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)


![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)